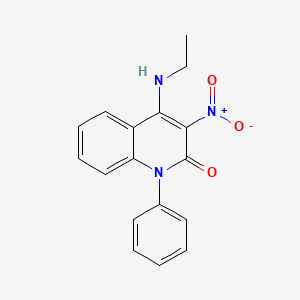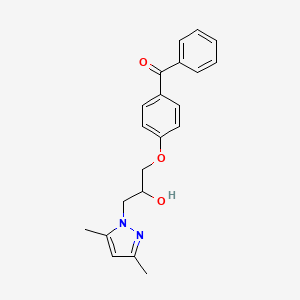
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of beta-adrenergic blockers and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : The synthesis involves the reaction of dimethylphenol with chloropropionic acid, leading to the formation of trimethylbenzofuran-3(1H)-one. This compound is further reacted with ethyl chloroformate to yield benzofuro[2,3-c]pyrazol-3(1H)-ones (Hogale, Shirke, & Kharade, 1995).
- Creation of Metallomacrocyclic Complexes : New hybrid pyrazole ligands, including 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, have been synthesized and used to create metallomacrocyclic palladium(II) complexes. These complexes demonstrate different properties based on the solvent used (Guerrero et al., 2008).
Application in Drug Discovery
- Antibacterial and Anti-Inflammatory Agents : Compounds including pyrazole derivatives have shown potential as antibacterial and anti-inflammatory agents. These compounds have been synthesized and evaluated for their effectiveness against bacteria (Kendre, Landge, & Bhusare, 2015).
- Potential Antipsychotic Agents : Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, have been identified as potential antipsychotic agents. These compounds were found to reduce spontaneous locomotion in mice without interacting with dopamine receptors (Wise et al., 1987).
Physicochemical and Structural Studies
- Characterization of Novel Chemosensor : A pyrazoline derivative, synthesized by reacting a similar compound with hydrazinylbenzo[d]thiazole, was studied for its photophysical properties. This compound showed potential as a fluorescent chemosensor for detecting Fe3+ metal ions (Khan, 2020).
- Study of Crystal Structures : Research has been conducted on the crystal structure of pyrazoxyfen, a compound structurally related to 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. These studies provide insights into molecular interactions and stability (Kwon et al., 2015).
Miscellaneous Applications
- Exploration in Coordination Chemistry : Theoretical and experimental studies on derivatives of pyrazole, including 1,3-bis(3,5-dimethylpyrazol-1-yl)-propan-2-ol, have been conducted. These studies explore the potential of these compounds in developing coordination chemistry under optimum conditions (Khan et al., 2020).
Propriétés
IUPAC Name |
[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-12-16(2)23(22-15)13-19(24)14-26-20-10-8-18(9-11-20)21(25)17-6-4-3-5-7-17/h3-12,19,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFUZXCLXYUIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)
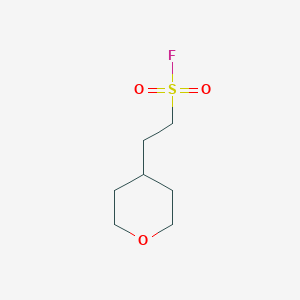
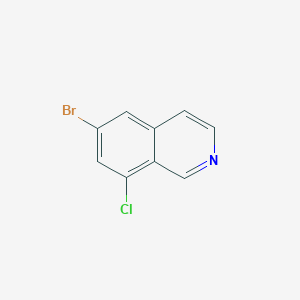
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
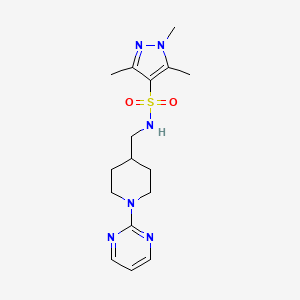
![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2425379.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
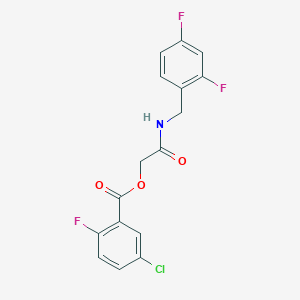
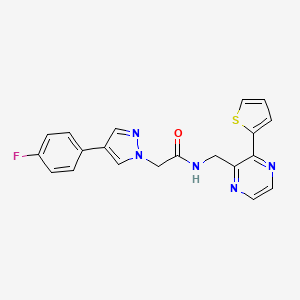
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2425384.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2425385.png)
